Cas no 2137451-62-6 (1H-Indole-1,2-dicarboxylic acid, 2,3-dihydro-4-(1-methylethoxy)-, 1-(9H-fluoren-9-ylmethyl) ester)

1H-Indole-1,2-dicarboxylic acid, 2,3-dihydro-4-(1-methylethoxy)-, 1-(9H-fluoren-9-ylmethyl) ester 化学的及び物理的性質
名前と識別子
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- 1H-Indole-1,2-dicarboxylic acid, 2,3-dihydro-4-(1-methylethoxy)-, 1-(9H-fluoren-9-ylmethyl) ester
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- インチ: 1S/C27H25NO5/c1-16(2)33-25-13-7-12-23-21(25)14-24(26(29)30)28(23)27(31)32-15-22-19-10-5-3-8-17(19)18-9-4-6-11-20(18)22/h3-13,16,22,24H,14-15H2,1-2H3,(H,29,30)
- InChIKey: OQNKLFMPHTXUOF-UHFFFAOYSA-N
- ほほえんだ: N1(C(OCC2C3=C(C=CC=C3)C3=C2C=CC=C3)=O)C2=C(C(OC(C)C)=CC=C2)CC1C(O)=O
1H-Indole-1,2-dicarboxylic acid, 2,3-dihydro-4-(1-methylethoxy)-, 1-(9H-fluoren-9-ylmethyl) ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-694983-0.5g |
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(propan-2-yloxy)-2,3-dihydro-1H-indole-2-carboxylic acid |
2137451-62-6 | 0.5g |
$1316.0 | 2023-03-10 | ||
Enamine | EN300-694983-0.05g |
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(propan-2-yloxy)-2,3-dihydro-1H-indole-2-carboxylic acid |
2137451-62-6 | 0.05g |
$1152.0 | 2023-03-10 | ||
Enamine | EN300-694983-1.0g |
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(propan-2-yloxy)-2,3-dihydro-1H-indole-2-carboxylic acid |
2137451-62-6 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-694983-0.25g |
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(propan-2-yloxy)-2,3-dihydro-1H-indole-2-carboxylic acid |
2137451-62-6 | 0.25g |
$1262.0 | 2023-03-10 | ||
Enamine | EN300-694983-10.0g |
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(propan-2-yloxy)-2,3-dihydro-1H-indole-2-carboxylic acid |
2137451-62-6 | 10.0g |
$5897.0 | 2023-03-10 | ||
Enamine | EN300-694983-2.5g |
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(propan-2-yloxy)-2,3-dihydro-1H-indole-2-carboxylic acid |
2137451-62-6 | 2.5g |
$2688.0 | 2023-03-10 | ||
Enamine | EN300-694983-0.1g |
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(propan-2-yloxy)-2,3-dihydro-1H-indole-2-carboxylic acid |
2137451-62-6 | 0.1g |
$1207.0 | 2023-03-10 | ||
Enamine | EN300-694983-5.0g |
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(propan-2-yloxy)-2,3-dihydro-1H-indole-2-carboxylic acid |
2137451-62-6 | 5.0g |
$3977.0 | 2023-03-10 |
1H-Indole-1,2-dicarboxylic acid, 2,3-dihydro-4-(1-methylethoxy)-, 1-(9H-fluoren-9-ylmethyl) ester 関連文献
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
1H-Indole-1,2-dicarboxylic acid, 2,3-dihydro-4-(1-methylethoxy)-, 1-(9H-fluoren-9-ylmethyl) esterに関する追加情報
Compound CAS No. 2137451-62-6: A Comprehensive Overview
The compound CAS No. 2137451-62-6, also known as 1H-Indole-1,2-dicarboxylic acid, 2,3-dihydro-4-(1-methylethoxy)-, 1-(9H-fluoren-9-ylmethyl) ester, is a highly specialized organic compound with significant potential in the fields of pharmaceuticals and materials science. This compound is a derivative of indole, a heterocyclic aromatic structure that has been extensively studied for its diverse applications in drug design and organic synthesis.
Indole itself is a fundamental building block in organic chemistry, known for its stability and versatility. The addition of dicarboxylic acid groups to the indole framework introduces new functional groups that can be further modified to create bioactive molecules. The dihydro designation indicates partial saturation of the ring system, which can influence the compound's electronic properties and reactivity. Furthermore, the presence of a methylethoxy group introduces steric effects and potential sites for further substitution or modification.
The fluoren-9-ylmethyl ester group is particularly interesting due to its bulky structure and potential as a protecting group in synthesis. Fluorenylmethyl esters are commonly used in peptide synthesis and other areas where temporary protection of carboxylic acids is required. This makes the compound a valuable intermediate in the synthesis of more complex molecules.
Recent research has highlighted the importance of such compounds in drug discovery. For instance, derivatives of indole have been explored for their anti-cancer properties, with studies showing that certain analogs can inhibit key enzymes involved in cell proliferation. The dicarboxylic acid groups in this compound may play a role in binding to metal ions or forming hydrogen bonds with biological targets, enhancing its bioactivity.
In terms of synthesis, this compound likely involves multi-step reactions that combine traditional organic chemistry techniques with modern catalytic methods. The use of transition metal catalysts or enzymatic methods could facilitate the formation of the indole core and subsequent functionalization steps. The introduction of the fluoren-9-ylmethyl ester group would require careful control over reaction conditions to ensure selectivity and yield.
From an applications perspective, this compound could serve as a precursor for more advanced materials or biologically active molecules. Its structure suggests potential uses in drug delivery systems or as a component in advanced polymers due to its unique combination of aromaticity and functional groups.
In conclusion, CAS No. 2137451-62-6 represents a sophisticated organic molecule with promising applications across multiple disciplines. Its structure combines well-known functional groups with novel substituents, making it an attractive target for further research and development.
2137451-62-6 (1H-Indole-1,2-dicarboxylic acid, 2,3-dihydro-4-(1-methylethoxy)-, 1-(9H-fluoren-9-ylmethyl) ester) 関連製品
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